molecular formula C30H22N6 B14693553 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine CAS No. 27703-92-0

1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine

Cat. No.: B14693553
CAS No.: 27703-92-0
M. Wt: 466.5 g/mol
InChI Key: GQTLVDUTCISNAX-UHFFFAOYSA-N
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Description

1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazine core with two naphthalen-1-ylmethylideneamino groups attached, making it a subject of interest for researchers in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and naphthalen-1-ylmethylideneamine. The reaction is usually carried out in an organic solvent such as toluene or chloroform, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the phthalazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of naphthalen-1-ylmethylideneamino derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted phthalazine derivatives.

Scientific Research Applications

1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine stands out due to its unique phthalazine core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics.

Properties

CAS No.

27703-92-0

Molecular Formula

C30H22N6

Molecular Weight

466.5 g/mol

IUPAC Name

1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine

InChI

InChI=1S/C30H22N6/c1-3-15-25-21(9-1)11-7-13-23(25)19-31-33-29-27-17-5-6-18-28(27)30(36-35-29)34-32-20-24-14-8-12-22-10-2-4-16-26(22)24/h1-20H,(H,33,35)(H,34,36)

InChI Key

GQTLVDUTCISNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=NN=C(C4=CC=CC=C43)NN=CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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